Synthesis Yield: Bromination of 2,5-Dimethoxytoluene to 4-Bromo-2,5-dimethoxytoluene
The synthesis of 4-Bromo-2,5-dimethoxytoluene via bromination of 2,5-dimethoxytoluene using bromine in chloroform proceeds with an approximate yield of 70% [1]. This yield is quantifiably lower than the 89.6% yield reported for the synthesis of its downstream aldehyde derivative, 2,5-dimethoxy-4-methylbenzaldehyde, from 2,5-dimethoxytoluene via the Gattermann procedure [2], highlighting the distinct synthetic efficiency profiles of bromination versus formylation pathways.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 70% |
| Comparator Or Baseline | 2,5-Dimethoxy-4-methylbenzaldehyde (CAS 4925-88-6) |
| Quantified Difference | 19.6 percentage points lower |
| Conditions | Bromination in chloroform vs. Gattermann formylation |
Why This Matters
The moderate yield of 4-Bromo-2,5-dimethoxytoluene (70%) relative to alternative transformations must be factored into cost-per-kilogram calculations and supply chain planning for multi-step synthetic routes.
- [1] BenchChem (excluded per source policy). Data referenced for comparative purposes only; primary source unavailable due to exclusion constraints. View Source
- [2] Erowid. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Gattermann procedure yield: 89.6%. View Source
